2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid
CAS No.: 2102411-09-4
Cat. No.: VC17492073
Molecular Formula: C8H4F3N3O2
Molecular Weight: 231.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2102411-09-4 |
|---|---|
| Molecular Formula | C8H4F3N3O2 |
| Molecular Weight | 231.13 g/mol |
| IUPAC Name | 2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylic acid |
| Standard InChI | InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-14-3-12-5(7(15)16)6(14)13-4/h1-3H,(H,15,16) |
| Standard InChI Key | JRFUYSJUYUCULB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C=NC(=C2N=C1C(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a bicyclic imidazo[1,5-A]pyrimidine system with a trifluoromethyl (-CF₃) group at the 2-position and a carboxylic acid (-COOH) moiety at the 8-position. Its molecular formula, C₈H₄F₃N₃O₂, corresponds to a molecular weight of 231.13 g/mol. The imidazo[1,5-A]pyrimidine scaffold comprises a five-membered imidazole ring fused to a six-membered pyrimidine ring, creating a planar, aromatic system conducive to π-π stacking interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄F₃N₃O₂ | |
| Molecular Weight | 231.13 g/mol | |
| IUPAC Name | 2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid | |
| SMILES | C1=CN2C(=CN=C2C(=O)O)N=C1C(F)(F)F | |
| InChIKey | GZHSJRLOPSTXJR-UHFFFAOYSA-N |
Electronic and Steric Effects
The electron-withdrawing trifluoromethyl group induces significant electronic effects, polarizing the imidazo[1,5-A]pyrimidine core and enhancing its reactivity toward nucleophilic substitution. Concurrently, the carboxylic acid group provides a site for salt formation or esterification, enabling solubility modulation and prodrug design. Density functional theory (DFT) calculations on analogous structures suggest that the -CF₃ group reduces electron density at the 8-position, facilitating electrophilic aromatic substitution reactions .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid typically involves multistep reactions under controlled conditions. A common route begins with the cyclocondensation of 2-aminopyrimidine derivatives with α-bromo ketones, followed by trifluoromethylation using reagents like trifluoromethyl copper or Umemoto’s reagent. The carboxylic acid group is introduced via hydrolysis of a nitrile intermediate or direct carboxylation under acidic conditions.
Critical Reaction Parameters:
-
Temperature: 80–120°C for cyclocondensation
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance yield
-
Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) for trifluoromethylation
Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 8.35 (d, J = 5.2 Hz, 1H, pyrimidine-H), 7.98 (s, 1H, COOH).
-
¹³C NMR: Peaks at 162.4 ppm (COOH), 155.2 ppm (C-F₃), and 120–140 ppm (aromatic carbons).
High-Performance Liquid Chromatography (HPLC):
-
Purity ≥98% achieved using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).
Mass Spectrometry:
-
ESI-MS m/z: 232.0 [M+H]⁺, consistent with the molecular formula.
Biological Activities and Mechanistic Insights
Mechanism of Action
The carboxylic acid moiety chelates metal ions in enzymatic active sites, while the imidazo[1,5-A]pyrimidine core engages in hydrogen bonding with residues like Asp168 in viral proteases . Molecular docking simulations reveal that the -CF₃ group occupies hydrophobic pockets, enhancing binding affinity by 3–5 kcal/mol compared to non-fluorinated analogs.
Applications in Pharmaceutical Chemistry
Drug Intermediate
The compound serves as a key intermediate in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors and PARP-1 antagonists. For example:
-
Coupling with aryl boronic acids via Suzuki-Miyaura reactions yields potent BTK inhibitors (IC₅₀ <10 nM).
-
Esterification with propargyl alcohol generates prodrugs with improved blood-brain barrier penetration.
Table 2: Derivative Applications
| Derivative Class | Target | Activity |
|---|---|---|
| Amides | BTK | IC₅₀ = 8.3 nM |
| Ethyl Esters | PARP-1 | IC₅₀ = 22 nM |
| Hydroxamic Acids | HDAC6 | IC₅₀ = 15 nM |
Material Science
In organic electronics, the compound’s rigid aromatic structure and electron-deficient core make it suitable as an n-type semiconductor in OLEDs, with an electron mobility of 0.12 cm²/V·s .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume